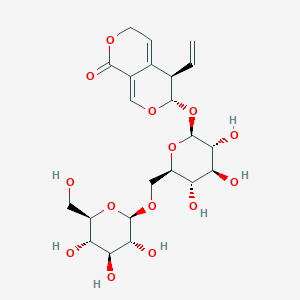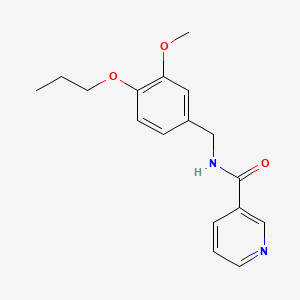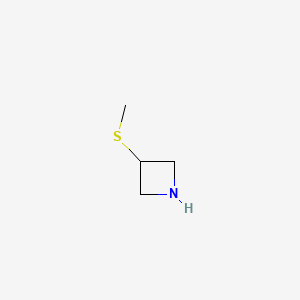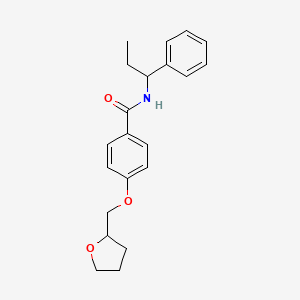
6'-O-β-D-グルコシルゲンチオピクロシド
概要
説明
6'-O-β-D-グルコシルゲンチオピクロシドは、リンドウ属植物Gentiana stramineaの根から単離されたセコイリドイド配糖体化合物です 。 この化合物は、強い抗酸化作用と、N-ホルミルメチオニルロイシルフェニルアラニン(fMLP)によって誘発されるスーパーオキシドアニオンの生成を阻害する能力で知られています 。 この化合物は、医学や生物学などのさまざまな分野における潜在的な治療用途のため、大きな関心を集めています。
2. 製法
合成経路と反応条件
6'-O-β-D-グルコシルゲンチオピクロシドの合成は、通常、天然資源、特にリンドウ属植物Gentiana stramineaの根からの抽出によって行われます 。 抽出プロセスには、乾燥、粉砕、メタノール、エタノール、DMSOなどの有機溶媒を使用した溶媒抽出などのいくつかのステップが含まれます 。 次に、この化合物はクロマトグラフィー技術によって精製され、高い純度レベルが達成されます。
工業生産方法
6'-O-β-D-グルコシルゲンチオピクロシドの工業生産は、同様の抽出および精製プロセスに従いますが、より大規模に行われます。 リンドウ属植物Gentiana stramineaの根は収穫され、乾燥させ、一括処理されます。 溶媒抽出は、大規模抽出装置を使用して行われ、この化合物は工業用クロマトグラフィーシステムを使用して精製されます .
科学的研究の応用
6'-O-β-D-グルコシルゲンチオピクロシドは、科学研究で幅広い用途があります。
作用機序
6'-O-β-D-グルコシルゲンチオピクロシドの作用機序には、fMLPによって誘発されるスーパーオキシドアニオンの生成を阻害する能力が含まれています 。 この阻害は、おそらく、酸化ストレス応答に関与する特定の分子標的と経路との化合物の相互作用によるものです。 正確な分子標的と経路はまだ調査中ですが、この化合物の抗酸化作用は、その生物学的効果に重要な役割を果たしています .
生化学分析
Biochemical Properties
Glucosylgentiopicroside plays a pivotal role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the production of superoxide anions induced by N-formyl-methionyl-leucyl-phenylalanine (fMLP) in neutrophils . This interaction suggests that Glucosylgentiopicroside may modulate oxidative stress responses. Additionally, it has been reported to interact with metabolic enzymes and proteases, influencing their activity .
Cellular Effects
Glucosylgentiopicroside exerts multiple effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in hepatocytes, Glucosylgentiopicroside ameliorates abnormalities in lipid and glucose metabolism, which are common in type 2 diabetes . Furthermore, it has been shown to inhibit the production of advanced glycation end-products (AGEs) and reduce oxidative stress in skin fibroblasts .
Molecular Mechanism
At the molecular level, Glucosylgentiopicroside exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, it inhibits the receptor for AGEs (RAGE) pathway, thereby reducing the expression of inflammatory cytokines such as interleukin-6 (IL-6) and interleukin-1β (IL-1β) . Additionally, it modulates the PI3K/AKT signaling pathway, which plays a crucial role in regulating glucose and lipid metabolism .
Temporal Effects in Laboratory Settings
The effects of Glucosylgentiopicroside can change over time in laboratory settings. Studies have shown that it remains stable under specific conditions but may degrade over extended periods. Long-term exposure to Glucosylgentiopicroside has been associated with sustained inhibition of oxidative stress and inflammatory responses in vitro
Dosage Effects in Animal Models
The effects of Glucosylgentiopicroside vary with different dosages in animal models. At lower doses, it exhibits beneficial effects such as reducing inflammation and oxidative stress. At higher doses, it may cause adverse effects, including toxicity . For instance, in diabetic animal models, varying doses of Glucosylgentiopicroside have been used to study its impact on glucose metabolism and insulin sensitivity .
Metabolic Pathways
Glucosylgentiopicroside is involved in several metabolic pathways. It undergoes biotransformation through hydrolysis, isomerization, reduction, and oxidation reactions . Enzymes such as β-glucosidase play a crucial role in its metabolism, leading to the formation of intermediate metabolites . These metabolic pathways are essential for understanding the compound’s bioavailability and therapeutic potential.
Transport and Distribution
Within cells and tissues, Glucosylgentiopicroside is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation . For example, it has been shown to accumulate in the liver and kidneys, where it exerts its therapeutic effects . Understanding these transport and distribution mechanisms is vital for optimizing its clinical applications.
Subcellular Localization
Glucosylgentiopicroside’s subcellular localization influences its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, it localizes to the Golgi apparatus and cytosol, where it interacts with glycosyltransferases and other enzymes . This subcellular localization is crucial for its role in modulating cellular processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6’-O-beta-D-Glucosylgentiopicroside typically involves the extraction from natural sources, particularly the roots of Gentiana straminea . The extraction process includes several steps such as drying, grinding, and solvent extraction using organic solvents like methanol, ethanol, or DMSO . The compound is then purified through chromatographic techniques to achieve high purity levels.
Industrial Production Methods
Industrial production of 6’-O-beta-D-Glucosylgentiopicroside follows similar extraction and purification processes but on a larger scale. The roots of Gentiana straminea are harvested, dried, and processed in bulk. Solvent extraction is performed using large-scale extraction equipment, and the compound is purified using industrial chromatography systems .
化学反応の分析
反応の種類
6'-O-β-D-グルコシルゲンチオピクロシドは、次のようなさまざまな化学反応を受けます。
酸化: この化合物は、酸化されてさまざまな酸化生成物を生成することができます。
還元: 還元反応は、配糖体結合やその他の官能基を変更することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムなどがあります。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。
生成される主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化によりさまざまな酸化誘導体が得られる一方、還元により化合物のさまざまな還元型が生成されます .
類似化合物との比較
6'-O-β-D-グルコシルゲンチオピクロシドは、その特定の配糖体構造と強い抗酸化作用により、他の類似化合物とは異なります。 類似の化合物には以下のようなものがあります。
ゲンチオピクロシド: 同様の生物学的活性を持つ別のセコイリドイド配糖体ですが、配糖体結合が異なります.
スウェルチアマーリン: 構造的特徴と生物学的活性において異なるセコイリドイド配糖体です.
特性
IUPAC Name |
(3S,4R)-4-ethenyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-4,6-dihydro-3H-pyrano[3,4-c]pyran-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O14/c1-2-8-9-3-4-31-19(30)10(9)6-32-20(8)36-22-18(29)16(27)14(25)12(35-22)7-33-21-17(28)15(26)13(24)11(5-23)34-21/h2-3,6,8,11-18,20-29H,1,4-5,7H2/t8-,11-,12-,13-,14-,15+,16+,17-,18-,20+,21-,22+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BERNCPGDRADLCG-KEXDUYRESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1C(OC=C2C1=CCOC2=O)OC3C(C(C(C(O3)COC4C(C(C(C(O4)CO)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C[C@H]1[C@@H](OC=C2C1=CCOC2=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001302205 | |
| Record name | 6′-O-β-D-Glucosylgentiopicroside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001302205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
518.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115713-06-9 | |
| Record name | 6′-O-β-D-Glucosylgentiopicroside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=115713-06-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6′-O-β-D-Glucosylgentiopicroside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001302205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is glucosylgentiopicroside and where is it found?
A1: Glucosylgentiopicroside (6′-O-β-D-glucosylgentiopicroside) is a secoiridoid glucoside primarily found in the roots of several Gentiana species. These species are used in traditional Chinese medicine for various ailments. [, , , ]
Q2: How can I differentiate between different Gentiana species based on their chemical composition?
A3: Research has shown that High-Performance Liquid Chromatography (HPLC) fingerprint analysis coupled with chemometric techniques like Principal Component Analysis (PCA) can effectively differentiate between four Gentiana species (Gentiana macrophylla Pall., Gentiana crassicaulis Duthie ex Burk., Gentiana straminea Maxim., and Gentiana dahurica Fisch.) and their common adulterants. This approach leverages the unique chemical profiles, particularly the variation in critical markers like glucosylgentiopicroside, to distinguish between the species. []
Q3: Has glucosylgentiopicroside been isolated and characterized from any specific Gentiana species?
A4: Yes, glucosylgentiopicroside has been successfully isolated and identified in Gentiana macrophylla Pall. [, , ] and Gentiana straminea Maxim. []
Q4: What analytical techniques are commonly employed for the identification and quantification of glucosylgentiopicroside?
A4: Various analytical techniques are utilized for the characterization and quantification of glucosylgentiopicroside. These include:
- HPLC coupled with Photodiode Array Detection (HPLC-DAD): This method is employed for establishing fingerprints and quantifying glucosylgentiopicroside in plant extracts. [, ]
- LC coupled with Electrostatic Orbitrap High-Resolution Mass Spectrometry (LC-Orbitrap-MS/MS): This technique aids in identifying and confirming the structure of glucosylgentiopicroside and other compounds present in Gentiana species. []
- Single Standard to Determine Multi-Components (SSDMC) method: This approach, often used in conjunction with HPLC, allows for the simultaneous quantification of multiple critical markers, including glucosylgentiopicroside, using a single reference standard. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-methyl-3-[(2-phenoxyacetyl)amino]phenyl]propanamide](/img/new.no-structure.jpg)


![N-[5-(butyrylamino)-2-methylphenyl]cyclopropanecarboxamide](/img/structure/B1179673.png)

![N-[2-methyl-3-(propionylamino)phenyl]isonicotinamide](/img/structure/B1179681.png)
![N-[2-methyl-5-(propanoylamino)phenyl]cyclopropanecarboxamide](/img/structure/B1179683.png)
![N-{4-[(cyclohexylamino)carbonyl]phenyl}isonicotinamide](/img/structure/B1179687.png)
